1-Phenylbut-3-en-2-amine;hydrochloride 1-Phenylbut-3-en-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17929423
InChI: InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

1-Phenylbut-3-en-2-amine;hydrochloride

CAS No.:

Cat. No.: VC17929423

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylbut-3-en-2-amine;hydrochloride -

Specification

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 1-phenylbut-3-en-2-amine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H
Standard InChI Key GMQARJHXPFBJRD-UHFFFAOYSA-N
Canonical SMILES C=CC(CC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a but-3-en-2-amine backbone with a phenyl substituent at position 1 and a hydrochloride counterion. The 2-amine group introduces a chiral center at carbon 2, leading to enantiomeric differentiation. The S-enantiomer (PubChem CID 45594315) and R-enantiomer (Catalog No. GF50500) exhibit distinct spatial arrangements, as depicted in their SMILES notations:

  • S-enantiomer: C=C[C@H](CC1=CC=CC=C1)N.Cl

  • R-enantiomer: C=C[C@H](N)CC1=CC=CC=C1.[H]Cl

Table 1: Comparative Structural Data

PropertyS-EnantiomerR-Enantiomer
CAS Number141448-55-7 244092-64-6
Molecular FormulaC₁₀H₁₄ClNC₁₀H₁₄ClN
Molecular Weight183.68 g/mol 183.68 g/mol
Chiral CenterC2 (S-configuration)C2 (R-configuration)
SMILESC=C[C@H](CC1=CC=CC=C1)N.ClC=C[C@H](N)CC1=CC=CC=C1.[H]Cl

Synthesis and Purification

  • Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity.

  • Resolution of Racemates: Separating enantiomers via diastereomeric salt formation.

Vendor data indicate that the R-enantiomer is available at 95% purity, with storage recommendations at room temperature . Purification methods likely involve recrystallization or chromatography to achieve high enantiomeric excess.

Physicochemical Properties

Solubility and Stability

  • Solubility: The hydrochloride salt improves water solubility, though exact values are unspecified. Stock solutions are prepared in dimethyl sulfoxide (DMSO) at 10 mM .

  • Storage: Stable at room temperature (RT) for short-term; long-term storage at -20°C or -80°C is advised to prevent degradation .

PropertyValueSource
Molecular Weight183.68 g/mol
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coeff.)Not reported-
StabilityStable at RT; avoid repeated freeze-thaw

Applications and Research Utility

Pharmaceutical Intermediates

Chiral amines like 1-phenylbut-3-en-2-amine hydrochloride serve as precursors in synthesizing bioactive molecules. For example:

  • Antidepressants: Structural analogs of phenethylamines.

  • Antivirals: Chiral centers enhance target specificity.

Asymmetric Synthesis

The enantiomers are valuable in catalytic asymmetric reactions, enabling the production of enantiomerically pure compounds for agrochemicals or fragrances .

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